4-Cloro-2-isopropoxianilina

Descripción general

Descripción

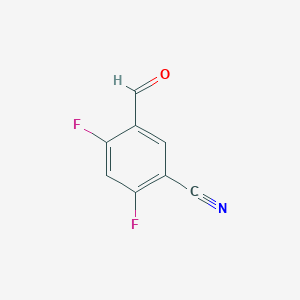

4-Chloro-2-isopropoxyaniline is a useful research compound. Its molecular formula is C9H12ClNO and its molecular weight is 185.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Chloro-2-isopropoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-isopropoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Materiales Ópticos No Lineales

4-Cloro-2-isopropoxianilina: se ha estudiado por su potencial en la creación de materiales ópticos no lineales (NLO). Estos materiales son cruciales para diversas aplicaciones optoelectrónicas, incluida la tecnología láser, la fotónica y las tecnologías de comunicación . La capacidad del compuesto para formar estructuras no centrosimétricas lo hace adecuado para la generación de la segunda armónica, que es una propiedad clave de los materiales NLO.

Investigación Farmacéutica

En la industria farmacéutica, This compound se puede utilizar como bloque de construcción para la síntesis de diversos fármacos. Su estructura permite la unión de diferentes grupos funcionales, lo que la hace versátil para crear compuestos con potenciales propiedades medicinales .

Ciencia de Materiales

Este compuesto también es relevante en la ciencia de materiales, particularmente en el desarrollo de nuevos cristales orgánicos únicos. Estos cristales son livianos, de bajo costo y se pueden fabricar fácilmente, ofreciendo ventajas significativas sobre sus contrapartes inorgánicas para ciertas aplicaciones .

Síntesis Química

This compound: sirve como intermedio en los procesos de síntesis química. Se puede utilizar para crear moléculas más complejas a través de diversas reacciones, incluidas la unión y la sustitución, que son fundamentales en la química sintética .

Química Analítica

En química analítica, This compound podría utilizarse como estándar o reactivo en métodos cromatográficos o espectroscopia. Su estructura y propiedades bien definidas permiten una calibración y pruebas precisas en instrumentos analíticos .

Ciencia Ambiental

Los derivados del compuesto se están explorando para la vigilancia ambiental, particularmente en la detección de herbicidas y sus metabolitos. Los sensores electroquímicos que utilizan estos derivados pueden proporcionar métodos de detección sensibles y selectivos para contaminantes ambientales .

Farmacología

En farmacología, This compound puede estar involucrada en el estudio de los mecanismos de acción de los fármacos. Sus características estructurales pueden ayudar a comprender la interacción entre los fármacos y sus objetivos, lo que es esencial para el diseño y desarrollo de fármacos .

Biotecnología

Por último, en biotecnología, este compuesto podría ser parte de la investigación de nuevos biosensores o materiales basados en biología. Sus propiedades químicas podrían aprovecharse para desarrollar nuevas aplicaciones biotecnológicas, como la inmovilización de enzimas o como componente en recubrimientos bioactivos .

Mecanismo De Acción

Target of Action

Similar compounds are known to target the respiratory system .

Mode of Action

It’s worth noting that related compounds often interact with their targets through processes such as oxidative addition and transmetalation .

Biochemical Pathways

For instance, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in certain bacterial strains .

Result of Action

Related compounds have been observed to produce second harmonic generation (shg) that is 2 times higher than that obtained from potassium dihydrogen phosphate (kdp) upon irradiation with an 800 nm laser beam .

Action Environment

The action of 4-Chloro-2-isopropoxyaniline can be influenced by various environmental factors. For instance, the degradation of similar compounds has been observed to be more efficient under certain conditions, such as specific pH levels and power dissipation .

Análisis Bioquímico

Biochemical Properties

4-Chloro-2-isopropoxyaniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as transferases, hydrolases, and oxidoreductases . These interactions often involve the formation of covalent bonds, which can lead to the modification of protein structures and functions. For instance, 4-Chloro-2-isopropoxyaniline can act as a substrate for certain enzymes, leading to the formation of enzyme-substrate complexes that alter the enzyme’s activity.

Cellular Effects

The effects of 4-Chloro-2-isopropoxyaniline on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, 4-Chloro-2-isopropoxyaniline can modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Molecular Mechanism

At the molecular level, 4-Chloro-2-isopropoxyaniline exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding often involves the formation of covalent bonds, which can result in the modification of the enzyme’s active site and alter its catalytic activity. Furthermore, 4-Chloro-2-isopropoxyaniline can influence gene expression by interacting with DNA and RNA, leading to changes in the transcription and translation processes.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-Chloro-2-isopropoxyaniline in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities . Long-term exposure to 4-Chloro-2-isopropoxyaniline can result in changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of 4-Chloro-2-isopropoxyaniline vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes, including toxic or adverse effects . Studies have shown that there is a threshold dose above which 4-Chloro-2-isopropoxyaniline can cause cellular damage and disrupt normal physiological processes. It is essential to determine the optimal dosage to minimize adverse effects while maximizing its potential benefits.

Metabolic Pathways

4-Chloro-2-isopropoxyaniline is involved in several metabolic pathways, including those related to its degradation and detoxification . It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent breakdown into metabolites. These metabolic processes can affect the overall metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of 4-Chloro-2-isopropoxyaniline within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of 4-Chloro-2-isopropoxyaniline across cellular membranes and its accumulation in specific cellular compartments. The distribution of 4-Chloro-2-isopropoxyaniline can influence its biological activity and its interactions with other biomolecules.

Subcellular Localization

The subcellular localization of 4-Chloro-2-isopropoxyaniline is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of 4-Chloro-2-isopropoxyaniline can affect its interactions with other biomolecules and its overall biological activity.

Propiedades

IUPAC Name |

4-chloro-2-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBDGXBTHGJVKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

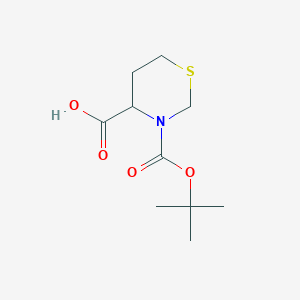

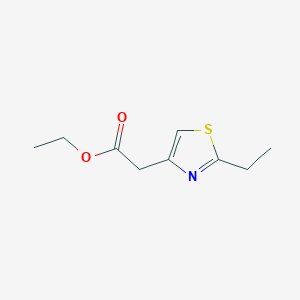

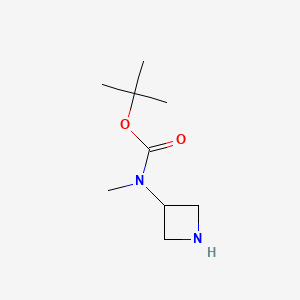

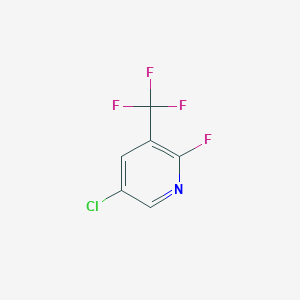

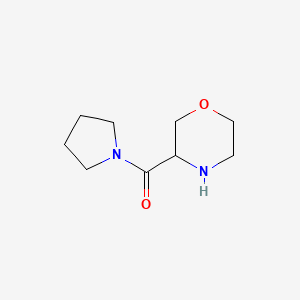

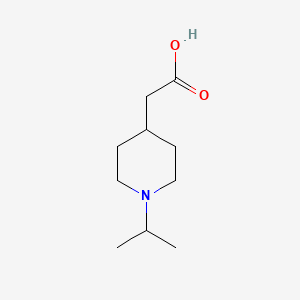

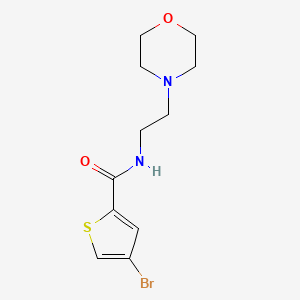

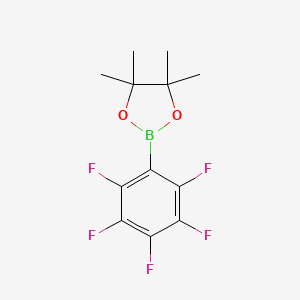

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.